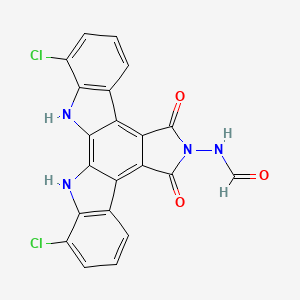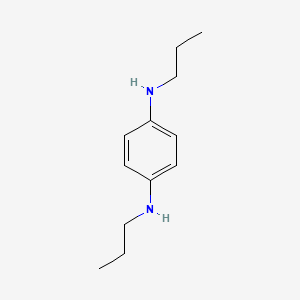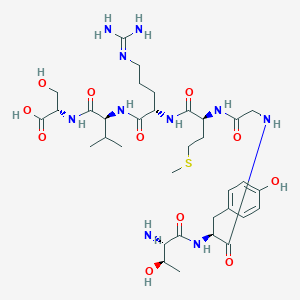
5-Ethoxy-4-hydroxy-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-4-hydroxy-5-oxopentanoate is an organic compound with the molecular formula C7H12O5. It is characterized by the presence of an ethoxy group, a hydroxy group, and a keto group on a pentanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-hydroxy-5-oxopentanoate typically involves the esterification of 4-hydroxy-5-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-Hydroxy-5-oxopentanoic acid+EthanolH2SO4this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-4-hydroxy-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Ethoxy-4,5-dioxopentanoate.
Reduction: 5-Ethoxy-4-hydroxy-5-hydroxypentanoate.
Substitution: 5-Substituted-4-hydroxy-5-oxopentanoates.
Scientific Research Applications
5-Ethoxy-4-hydroxy-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-4-hydroxy-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The presence of the hydroxy and keto groups allows it to participate in hydrogen bonding and electrostatic interactions with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-oxopentanoic acid: Lacks the ethoxy group but shares the hydroxy and keto functionalities.
5-Ethoxy-4,5-dioxopentanoate: Contains an additional keto group compared to 5-Ethoxy-4-hydroxy-5-oxopentanoate.
5-Ethoxy-4-hydroxy-5-hydroxypentanoate: Contains an additional hydroxy group compared to this compound.
Uniqueness
This compound is unique due to the combination of its ethoxy, hydroxy, and keto groups, which confer distinct reactivity and interaction profiles. This makes it a versatile compound for various chemical transformations and biological studies.
Properties
CAS No. |
210978-51-1 |
|---|---|
Molecular Formula |
C7H11O5- |
Molecular Weight |
175.16 g/mol |
IUPAC Name |
5-ethoxy-4-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C7H12O5/c1-2-12-7(11)5(8)3-4-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/p-1 |
InChI Key |
WJYDBQHZNGGQDG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CCC(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


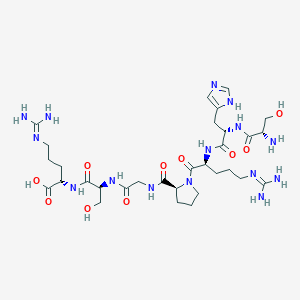
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
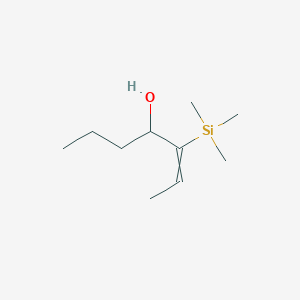
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
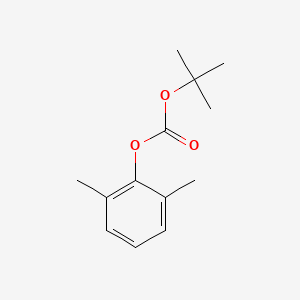
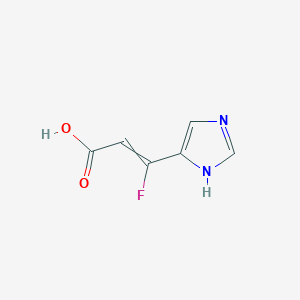
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
